molecular formula C17H17N3OS2 B2583545 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1797293-94-7

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2583545
CAS No.: 1797293-94-7
M. Wt: 343.46
InChI Key: ALSQONIYJWBXCW-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a complex structure combining cyclopropyl, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

  • Synthesis of the Pyrazole Ring: : Starting from commercially available thiophene-2-carboxylic acid and cyclopropylamine, the pyrazole ring can be constructed through cyclization reactions.

  • Formation of the Thiophene Moiety: : The thiophene ring is often introduced via palladium-catalyzed coupling reactions.

  • Linking the Functional Groups: : The final step involves the formation of the carboxamide linkage, usually through amide bond formation reactions using activating agents like EDCI or HATU.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using high-yield reactions and cost-effective reagents. Continuous flow chemistry could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The cyclopropyl group can be reduced under hydrogenation conditions.

  • Substitution: : The pyrazole ring is amenable to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: : m-CPBA, hydrogen peroxide.

  • Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution Reagents: : Nucleophiles like amines or electrophiles like halogens.

Major Products: The major products of these reactions include oxidized thiophene derivatives, reduced cyclopropyl groups, and substituted pyrazole compounds, each with potential unique properties.

Scientific Research Applications

Chemistry: The compound's unique structure allows for its use as an intermediate in organic synthesis, enabling the construction of complex molecules.

Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors, owing to its diverse functional groups.

Industry: In the industrial sector, this compound can be utilized in materials science for developing new polymers or as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action depends largely on its interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors, or ion channels.

  • Pathways Involved: : Potential to inhibit or activate specific signaling pathways, contributing to therapeutic effects or biological functions.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(5-cyclopropyl-3-(2-pyridinyl)-1H-pyrazol-1-yl)ethyl)benzamide

  • N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

This compound thus holds significant promise in various scientific and industrial fields, meriting further exploration and utilization.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(16-4-2-10-23-16)18-7-8-20-14(12-5-6-12)11-13(19-20)15-3-1-9-22-15/h1-4,9-12H,5-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQONIYJWBXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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